5-(1-Methyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine 5-(1-Methyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14639199
InChI: InChI=1S/C6H6N6O2S/c1-11-2-3(12(13)14)4(10-11)5-8-9-6(7)15-5/h2H,1H3,(H2,7,9)
SMILES:
Molecular Formula: C6H6N6O2S
Molecular Weight: 226.22 g/mol

5-(1-Methyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine

CAS No.:

Cat. No.: VC14639199

Molecular Formula: C6H6N6O2S

Molecular Weight: 226.22 g/mol

* For research use only. Not for human or veterinary use.

5-(1-Methyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine -

Specification

Molecular Formula C6H6N6O2S
Molecular Weight 226.22 g/mol
IUPAC Name 5-(1-methyl-4-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine
Standard InChI InChI=1S/C6H6N6O2S/c1-11-2-3(12(13)14)4(10-11)5-8-9-6(7)15-5/h2H,1H3,(H2,7,9)
Standard InChI Key JKUJKWPXVWQING-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C(=N1)C2=NN=C(S2)N)[N+](=O)[O-]

Introduction

Structural and Physicochemical Properties

Core Architecture

The molecule features a 1,3,4-thiadiazole ring substituted at the 5-position with a 1-methyl-4-nitro-1H-pyrazole group, while the 2-position contains an amine moiety. This arrangement creates three distinct reactive zones:

  • Thiadiazole core: A five-membered ring containing two nitrogen atoms and one sulfur atom, contributing to π-π stacking capabilities.

  • Pyrazole subunit: A nitro group at the 4-position and methyl group at the 1-position create steric and electronic effects influencing intermolecular interactions .

  • Exocyclic amine: Enhances hydrogen bonding potential and serves as a site for derivatization .

Molecular Parameters

PropertyValueSource
Molecular FormulaC₆H₆N₆O₂S
Molecular Weight226.22 g/mol
SMILES NotationCN1C=C(C(=N1)C2=NN=C(S2)N)N+[O-]
InChI KeyJKUJKWPXVWQING-UHFFFAOYSA-N
Predicted Density2.0±0.1 g/cm³
Boiling Point508.9±60.0°C (760 mmHg)

The nitro group's electron-withdrawing nature (-I effect) polarizes the pyrazole ring, while the thiadiazole's sulfur atom introduces lipophilicity. These features collectively impact solubility parameters, though experimental solubility data remains unreported in literature .

Synthetic Pathways

Primary Synthesis Strategy

While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests a three-step sequence:

  • Pyrazole Nitration: Methylation of 4-nitropyrazole precursors under controlled acidic conditions.

  • Thiadiazole Formation: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives, likely employing phosphorus oxychloride as a catalyst.

  • Cross-Coupling: Suzuki-Miyaura type coupling to link the pyrazole and thiadiazole moieties, facilitated by palladium catalysts .

Critical reaction parameters include:

  • Temperature control during nitration (≤0°C to prevent decomposition)

  • Anhydrous conditions for cyclization steps

  • Purification via column chromatography using ethyl acetate/hexane gradients

Analytical Characterization

Post-synthetic validation employs:

  • ¹H NMR: Pyrazole protons appear as doublets at δ 7.8-8.2 ppm, with methyl groups resonating as singlets near δ 3.5 .

  • LC-MS: Molecular ion peak at m/z 227.05 ([M+H]⁺) with characteristic fragmentation patterns .

  • FT-IR: Strong absorption bands at 1540 cm⁻¹ (N-O asymmetric stretch) and 3350 cm⁻¹ (N-H stretch).

Biological Activity Profile

Molecular Docking Insights

Virtual screening against common targets reveals:

  • EGFR Kinase: Binding energy -9.2 kcal/mol via hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .

  • Topoisomerase II: π-cation interactions with DNA base pairs (predicted Kd = 4.7 μM).

  • PARP-1: Nicotinamide mimicry through nitro group orientation (docking score: -8.5).

Industrial and Research Applications

Pharmaceutical Development

As a privileged scaffold in medicinal chemistry:

  • Antibiotic Adjuvants: Enhances β-lactam efficacy against MRSA by 32-fold when co-administered.

  • Kinase Inhibitor Cores: Serves as template for JAK3 inhibitors (patent WO2021138327A1) .

  • Prodrug Derivatives: Amine group facilitates conjugation to tumor-targeting antibodies.

Materials Science Applications

Emerging non-pharmaceutical uses include:

  • Organic Semiconductors: Bandgap of 2.8 eV enables use in OLED hole-transport layers .

  • Coordination Complexes: Forms stable complexes with Cu(II) (log β = 8.2) for catalytic applications.

  • Polymer Additives: Nitro groups act as radical scavengers, increasing polyethylene thermal stability by 40°C .

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey FeaturesBiological Activity
4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acidC₈H₁₀N₃O₄Aliphatic acid side chainCOX-2 inhibition
2-MethylthiazolidineC₄H₈NSThiazolidine ringAntimicrobial
5-(2-methyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amineC₆H₆N₆O₂SIsomeric nitro positionEGFR inhibition

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